![molecular formula C22H22N2O2S B2665802 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 1119252-54-8](/img/structure/B2665802.png)
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide” is a chemical compound with the molecular formula C20H27N5OS . Its molecular weight is 385.5 .
Molecular Structure Analysis
The molecular structure of this compound includes a xanthene carboxamide group attached to a thiophene ring via a dimethylaminoethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 385.5 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Applications De Recherche Scientifique
DNA-Interactions and Anti-Cancer Potential
Research on derivatives closely related to N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide has shown significant implications for models of DNA-binding, primarily focused on anti-cancer applications. The molecular structures of these compounds have been determined to facilitate understanding of their potential as anti-cancer agents, revealing flexibility in their system that is energetically feasible for DNA interaction. This flexibility suggests a model where these compounds interact with DNA, possibly through intercalation, which has implications for their use in cancer treatment (Hudson et al., 1987).
Antiproliferative Activity
Another avenue of research has explored the antiproliferative activity of novel thiophene derivatives, including structures similar to N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide. These studies have identified compounds with remarkable activity against breast and colon cancer cell lines, highlighting the potential of thiophene derivatives in developing new cancer treatments (Ghorab et al., 2013).
Molecular Mechanisms and Structure-Activity Relationships
The exploration of structure-activity relationships in acridine and phenazine derivatives related to N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide has furthered understanding of their antitumor potential. Studies have demonstrated that substitutions on these molecules can significantly impact their physicochemical properties and biological activities, including DNA binding and antitumor activity. These findings support the notion that careful modification of the molecular structure could optimize their effectiveness as antitumor agents (Rewcastle et al., 1986).
Radiosensitization and Cytotoxicity
Compounds with structural similarities to N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These studies have identified compounds that exhibit potent radiosensitizing effects and selective cytotoxicity, suggesting potential therapeutic applications in enhancing the efficacy of radiotherapy for cancer treatment (Threadgill et al., 1991).
Crystallography and Molecular Modeling
Crystallographic studies and molecular modeling have provided insights into the interactions between similar compounds and biological targets, including DNA. These studies have aided in the understanding of how modifications to the molecular structure can influence binding affinity and specificity, further informing the design of compounds with enhanced therapeutic potential (Sharma et al., 2016).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-24(2)18(15-11-12-27-14-15)13-23-22(25)21-16-7-3-5-9-19(16)26-20-10-6-4-8-17(20)21/h3-12,14,18,21H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSVNMMZUGMAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B2665725.png)
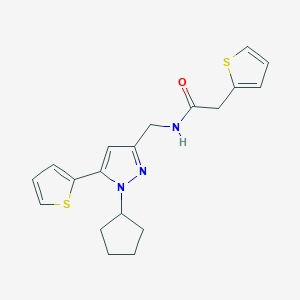

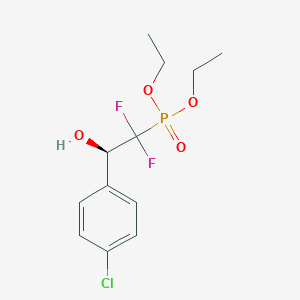
![N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2665734.png)
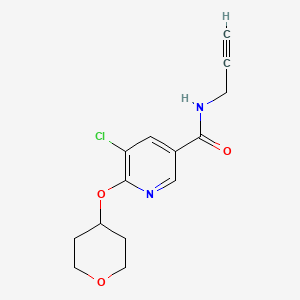

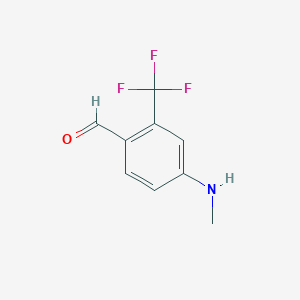
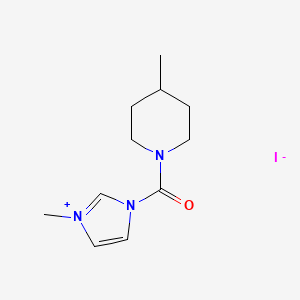
![methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2665739.png)
![4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2665740.png)
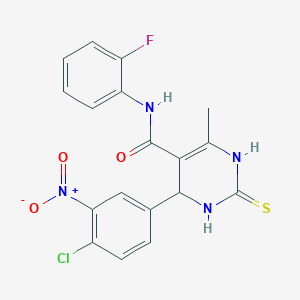
![N-(sec-butyl)-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2665742.png)